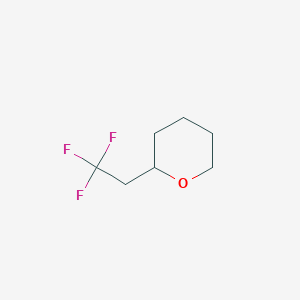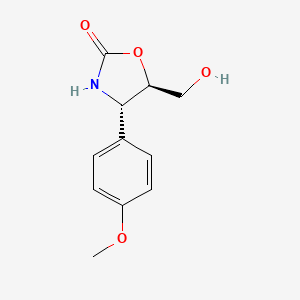
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes a hydroxymethyl group and a methoxyphenyl group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent to introduce the hydroxymethyl group at the desired position.
Attachment of the Methoxyphenyl Group: This can be accomplished through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the oxazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can undergo reduction to form the corresponding amino alcohol.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted methoxyphenyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is used as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It is also employed in the synthesis of complex molecules due to its ability to undergo a variety of chemical transformations.
Biology
This compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes or receptors makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
作用機序
The mechanism of action of (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methoxyphenyl groups play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme function or the activation of receptor pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- (4S,5R)-5-(hydroxymethyl)-4-phenyl-1,3-oxazolidin-2-one
- (4S,5R)-5-(hydroxymethyl)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one
- (4S,5R)-5-(hydroxymethyl)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one
Uniqueness
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
237736-11-7 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-8-4-2-7(3-5-8)10-9(6-13)16-11(14)12-10/h2-5,9-10,13H,6H2,1H3,(H,12,14)/t9-,10-/m0/s1 |
InChIキー |
BUIFCOFNXXUCMV-UWVGGRQHSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)N2)CO |
正規SMILES |
COC1=CC=C(C=C1)C2C(OC(=O)N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
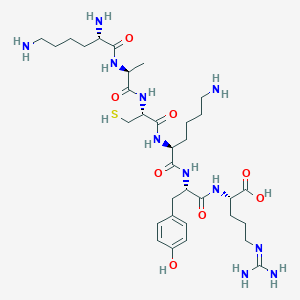

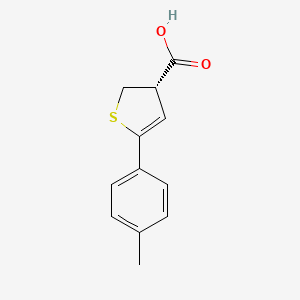
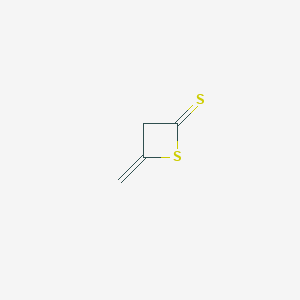
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)


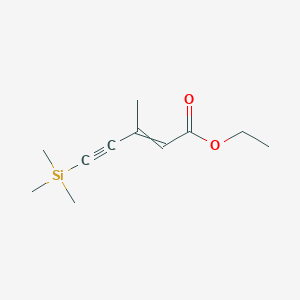



![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)
